Ethyl 2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-ylcarbamate
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Overview
Description
ETHYL N-{2,5-DIOXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-4-IMIDAZOLIDINYL}CARBAMATE is a complex organic compound characterized by the presence of trifluoromethyl groups and an imidazolidinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethyl phenyl sulfone and trifluoromethyl triflate . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and consistent production of the compound, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
ETHYL N-{2,5-DIOXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-4-IMIDAZOLIDINYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium trifluoromethanesulfinate .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolidinyl carbamates .
Scientific Research Applications
ETHYL N-{2,5-DIOXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-4-IMIDAZOLIDINYL}CARBAMATE has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of ETHYL N-{2,5-DIOXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-4-IMIDAZOLIDINYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The imidazolidinyl ring structure allows for specific interactions with enzymes and receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Used as a nucleophilic trifluoromethylating agent.
Trifluoromethyl triflate: Employed as a source of the trifluoromethoxy group.
Uniqueness
ETHYL N-{2,5-DIOXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-4-IMIDAZOLIDINYL}CARBAMATE is unique due to its combination of trifluoromethyl groups and the imidazolidinyl ring, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C14H11F6N3O4 |
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Molecular Weight |
399.24 g/mol |
IUPAC Name |
ethyl N-[2,5-dioxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]imidazolidin-4-yl]carbamate |
InChI |
InChI=1S/C14H11F6N3O4/c1-2-27-11(26)22-12(14(18,19)20)9(24)23(10(25)21-12)8-5-3-4-7(6-8)13(15,16)17/h3-6H,2H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
IGODLDDHXSVVEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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